molecular formula C23H25ClN4O5S2 B2839451 N-(2-chlorobenzyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate CAS No. 1351645-18-5

N-(2-chlorobenzyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

Cat. No.: B2839451
CAS No.: 1351645-18-5
M. Wt: 537.05
InChI Key: NBNJSTISTZMNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chlorobenzyl group, a thiophenyl-thiazolyl moiety, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate typically involves multiple steps:

  • Formation of the Thiazole Ring: : The initial step often involves the synthesis of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of a thiourea derivative with a haloketone under acidic conditions.

  • Attachment of the Thiophenyl Group: : The thiophenyl group is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophenyl boronic acid or stannane and a halogenated thiazole.

  • Formation of the Piperazine Derivative: : The piperazine ring is synthesized separately and then functionalized with a suitable protecting group to prevent unwanted side reactions.

  • Coupling of the Chlorobenzyl Group: : The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with 2-chlorobenzyl chloride.

  • Final Coupling and Oxalate Formation: : The final step involves coupling the piperazine derivative with the thiazole-thiophenyl moiety, followed by the formation of the oxalate salt through reaction with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophenyl and piperazine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can be performed on the thiazole ring or the chlorobenzyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group could yield sulfoxides or sulfones, while reduction of the thiazole ring could lead to dihydrothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, N-(2-chlorobenzyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-2-(4-(methylpiperazin-1-yl)acetamide): Similar structure but lacks the thiophenyl-thiazolyl moiety.

    N-(2-chlorobenzyl)-2-(4-(phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide: Similar structure but with a phenyl group instead of a thiophenyl group.

Uniqueness

The uniqueness of N-(2-chlorobenzyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophenyl-thiazolyl moiety, in particular, may enhance its bioactivity and specificity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4OS2.C2H2O4/c22-17-5-2-1-4-16(17)12-23-20(27)13-25-7-9-26(10-8-25)14-21-24-18(15-29-21)19-6-3-11-28-19;3-1(4)2(5)6/h1-6,11,15H,7-10,12-14H2,(H,23,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNJSTISTZMNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)CC(=O)NCC4=CC=CC=C4Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.